![molecular formula C11H16N2O5 B1243389 Talaglumetad CAS No. 441765-98-6](/img/structure/B1243389.png)
Talaglumetad
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
塔拉格鲁美塔特盐酸盐通过一系列涉及形成双环己烷结构的化学反应合成。合成路线通常包括以下步骤:
双环己烷核的形成: 这涉及将合适的先驱体环化以形成双环己烷环系。
官能团的引入: 通过各种化学反应将氨基和羧基等官能团引入双环己烷核中。
盐酸盐的形成: 最后一步涉及将化合物转化为其盐酸盐形式,以增强其稳定性和溶解度.
工业生产方法
塔拉格鲁美塔特盐酸盐的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
分批合成: 使用工业反应器分批合成该化合物。
提纯: 使用结晶和色谱等技术提纯粗产品,以获得高纯度的最终产品。
质量控制: 最终产品经过严格的质量控制测试,以确保其符合要求的规格.
化学反应分析
反应类型
塔拉格鲁美塔特盐酸盐会发生各种化学反应,包括:
水解: 该化合物可以水解释放活性药物伊格鲁美塔特。
氧化和还原: 该化合物可以在特定条件下参与氧化和还原反应。
常用试剂和条件
水解: 通常在酸性或碱性条件下在水溶液中进行。
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂.
主要产品
科学研究应用
化学: 用作研究代谢型谷氨酸受体激动剂行为的模型化合物。
生物学: 研究其对细胞信号通路和受体相互作用的影响。
医学: 探索其在治疗焦虑症和精神分裂症等精神疾病方面的潜在治疗作用。
作用机制
塔拉格鲁美塔特盐酸盐是伊格鲁美塔特的先导药物,伊格鲁美塔特是代谢型谷氨酸受体 II 类亚型 mGluR2 和 mGluR3 的选择性激动剂。这些受体参与调节神经递质释放和突触可塑性。 伊格鲁美塔特激活 mGluR2 和 mGluR3 导致环磷酸腺苷 (cAMP) 形成受到抑制,进而减少突触处谷氨酸和γ-氨基丁酸 (GABA) 的释放 .
相似化合物的比较
类似化合物
波马格鲁美塔特: 另一种针对 mGluR2 和 mGluR3 的选择性激动剂,用于治疗精神疾病。
LY354740: 一种具有类似治疗应用的强效 mGluR2/3 激动剂。
LY2140023: 波马格鲁美塔特的先导药物,用于治疗精神分裂症的临床试验
独特性
塔拉格鲁美塔特盐酸盐在其作为先导药物的能力方面是独一无二的,它在水解后释放活性化合物伊格鲁美塔特。 这种先导药物策略增强了活性药物的生物利用度和稳定性,使其在临床应用中更有效 .
生物活性
Talaglumetad, also known as LY544344, is a small molecule drug that functions as an agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3). Its development aimed to explore therapeutic applications primarily in anxiety disorders and other neuropsychiatric conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound acts as an agonist at mGluR2 and mGluR3 receptors, which are implicated in modulating glutamate transmission in the central nervous system. Activation of these receptors has been shown to decrease glutamate excitatory signaling at limbic synapses, which are crucial in the regulation of anxiety and stress responses. This mechanism suggests potential efficacy in treating anxiety disorders by stabilizing neuronal excitability and enhancing autonomic recovery from stress.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is a prodrug of LY354740, designed to improve oral bioavailability through enhanced absorption facilitated by the human peptide transporter 1 (PEPT1). This modification allows for better therapeutic efficacy compared to its parent compound.
Parameter | This compound (LY544344) | LY354740 |
---|---|---|
Molecular Formula | C11H17ClN2O5 | C8H10N2O4 |
Oral Bioavailability | Improved | Low |
Mechanism | mGluR2/3 Agonist | mGluR2/3 Agonist |
Clinical Studies and Efficacy
Case Study Overview:
-
Generalized Anxiety Disorder (GAD) :
- This compound was evaluated in clinical trials for its efficacy in treating GAD. In a Phase 2 study, patients receiving this compound demonstrated significant reductions in anxiety symptoms compared to placebo groups. However, the compound was ultimately discontinued due to concerns raised during long-term toxicology studies involving rodent models, where seizures were observed.
-
Pharmacological Challenges :
- A double-blind, randomized placebo-controlled study assessed the effects of this compound on autonomic reactivity during a pharmacological panic challenge using cholecystokinin tetrapeptide (CCK-4). The results indicated no significant differences in baseline vagal activity but suggested enhanced recovery post-challenge for those treated with this compound, indicating potential benefits in stress response modulation.
Research Findings
Recent studies have highlighted the following findings regarding this compound's biological activity:
- Neurophysiological Effects : Research using animal models has shown that mGluR2/3 agonists can normalize hyperactive dopaminergic neuron activity in conditions mimicking psychotic states. This compound's action on these pathways suggests it could mitigate symptoms associated with heightened dopaminergic activity.
- Behavioral Outcomes : In models assessing cognitive functions such as working memory (measured via Novel Object Recognition tasks), this compound administration improved performance metrics compared to control groups, supporting its role in cognitive enhancement under stress.
Summary of Clinical Trials
Study Phase | Indication | Findings |
---|---|---|
Phase 2 | Generalized Anxiety Disorder | Significant symptom reduction; discontinued due to safety concerns |
Phase 3 | Anxiety Disorders | Pending results; initial studies showed promise but faced challenges |
属性
CAS 编号 |
441765-98-6 |
---|---|
分子式 |
C11H16N2O5 |
分子量 |
256.25 g/mol |
IUPAC 名称 |
(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1 |
InChI 键 |
UPSXYNJDCKOCFD-QIMCWZKGSA-N |
SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |
手性 SMILES |
C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |
同义词 |
2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。